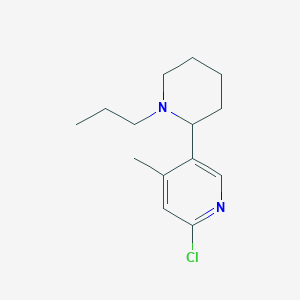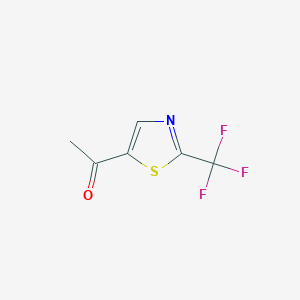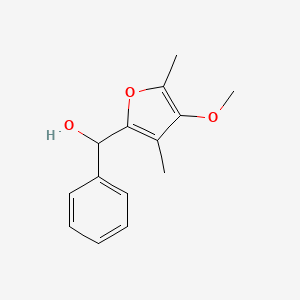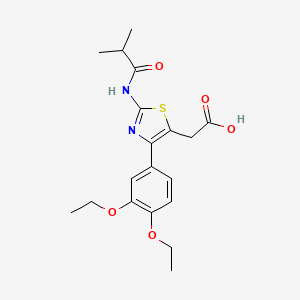
4-Bromo-5-(3-chlorophenyl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-(3-chlorophenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a bromine atom at the 4-position and a 3-chlorophenyl group at the 5-position, along with an aldehyde functional group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(3-chlorophenyl)furan-2-carbaldehyde can be achieved through several synthetic routesFor example, the radical bromination of a furan derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can yield the brominated intermediate . This intermediate can then be reacted with a 3-chlorophenyl reagent under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-(3-chlorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-5-(3-chlorophenyl)furan-2-carboxylic acid.
Reduction: 4-Bromo-5-(3-chlorophenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-(3-chlorophenyl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: The compound may have potential as a lead compound in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-(3-chlorophenyl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular targets and pathways involved can vary based on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Bromo-2-chlorophenyl)furan-2-carbaldehyde: Similar structure but with different substitution pattern.
4-Bromo-3-formyl-N-phenyl-5-furan: Another furan derivative with a different functional group arrangement.
Uniqueness
4-Bromo-5-(3-chlorophenyl)furan-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the furan ring and aldehyde group, provides a versatile scaffold for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C11H6BrClO2 |
|---|---|
Molekulargewicht |
285.52 g/mol |
IUPAC-Name |
4-bromo-5-(3-chlorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrClO2/c12-10-5-9(6-14)15-11(10)7-2-1-3-8(13)4-7/h1-6H |
InChI-Schlüssel |
GDPMZQGLQZJZDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=C(O2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11799187.png)












![7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11799268.png)
